rivulobirin A
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Overview
Description
rivulobirin A is a natural product found in Pleurospermum rivulorum, Heracleum candicans, and Heracleum rapula with data available.
Scientific Research Applications
Discovery and Structural Analysis
Rivulobirin A, a bicoumarin compound, was first isolated from the underground part of Pleurospermum rivulorum. Its structure and properties were determined through spectral evidence, marking a significant discovery in the field of natural product chemistry (Xiao et al., 1997).
Novel Spirobicoumarins
Further research on Pleurospermum rivulorum led to the discovery of rivulobirins C and D, two novel spirobicoumarins. These compounds are characterized as stereoisomers with different configurations at the C-2 position. This discovery expanded the understanding of coumarin derivatives in natural products (Taniguchi et al., 1998).
Pharmacological Implications
This compound has been studied for its potential pharmacological implications. Notably, it has shown inhibitory effects against P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4), enzymes involved in drug metabolism. This suggests that this compound could have significant implications in drug-drug interactions and the pharmacokinetics of medications (Iwanaga et al., 2010).
Properties
Molecular Formula |
C32H28O10 |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
9-[2-[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C32H28O10/c1-17(2)22(15-38-30-26-20(9-11-36-26)13-18-5-7-24(34)40-28(18)30)42-32(3,4)23(33)16-39-31-27-21(10-12-37-27)14-19-6-8-25(35)41-29(19)31/h5-14,22-23,33H,1,15-16H2,2-4H3 |
InChI Key |
AVODUFXCUYKMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)OC(C)(C)C(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)O |
Synonyms |
rivulobirin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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